molecular formula C19H12ClN5O4 B2737789 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899737-67-8

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2737789
CAS No.: 899737-67-8
M. Wt: 409.79
InChI Key: SVONOSMTYRDLHS-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing chemical compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and material science. This compound's unique structure features a 3-chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a benzo[d][1,3]dioxole carboxamide moiety, which together contribute to its diverse range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, one typically begins with a multi-step synthesis. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.

  • Introduction of the 3-chlorophenyl group via substitution reactions.

  • Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation.

Each step requires specific conditions, such as appropriate solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium-based), and reaction temperatures (ranging from -78°C to 150°C).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.

  • Reduction: Reduction of functional groups (e.g., ketones to alcohols) using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-d]pyrimidine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents (e.g., KMnO₄, CrO₃)

  • Reducing agents (e.g., NaBH₄, LiAlH₄)

  • Catalysts (e.g., Pd/C, PtO₂)

Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand in protein binding studies.

  • Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation due to its interaction with specific biological pathways.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound typically involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. Pathways affected by this compound include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to similar compounds like:

  • N-(1-(3-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

  • N-(1-(3-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

The 3-chlorophenyl group in this compound provides unique electronic and steric properties, making it distinct in its reactivity and biological activity. This uniqueness lies in its specific binding affinity and selectivity towards particular molecular targets, leading to potential therapeutic benefits.

This compound, therefore, stands out not just for its structural features but also for its diverse applications across various scientific and industrial fields.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-12-2-1-3-13(7-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-4-5-15-16(6-11)29-10-28-15/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONOSMTYRDLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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